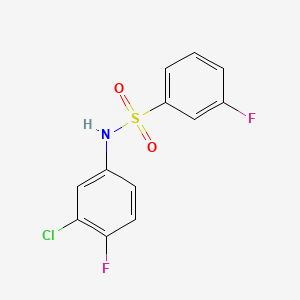

N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Enantioselective Fluorination

A study detailed the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity for fluorination reactions, showcasing its application in the enantioselective fluorination of 2-oxindoles. Using N-fluoro-4,4'-difluoro-benzenesulfonamide, researchers achieved 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

Asymmetric Synthesis of Fluorothalidomide

The asymmetric synthesis of 3'-fluorothalidomide was achieved through enantiodivergent electrophilic fluorination, highlighting the versatility of N-fluorobenzenesulfonimide in synthesizing enantiomerically pure compounds (Yamamoto et al., 2011).

Enhancing Enantioselectivity in Fluorination

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide was introduced as a sterically demanding electrophilic fluorinating reagent, demonstrating improved enantioselectivity compared to its analogs, showcasing its application in the selective synthesis of fluorinated organic molecules (Yasui et al., 2011).

Aminochlorination of Alkenes

A novel aminochlorination process of alkenes using N-chloro-N-fluorobenzenesulfonamide was developed, highlighting the compound's utility in regioselective synthesis of chloroaminated products. This method underscores the role of fluorine's electronic and steric effects in influencing reactivity and selectivity (Pu et al., 2016).

Efficient Nitrogen Source for C–N Bond Formation

N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for the formation of C–N bonds, illustrating its significant role in facilitating various amination reactions. This review encapsulates its utility in organic synthesis, emphasizing its versatility as a reagent (Li & Zhang, 2014).

作用機序

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

Similar compounds like gefitinib have been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide can lead to cell cycle arrest, activation of the intrinsic apoptotic pathway, nuclear fragmentation, and an increase in the levels of reactive oxygen species (ROS) . This results in the death of cancer cells, thereby inhibiting tumor growth .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2S/c13-11-7-9(4-5-12(11)15)16-19(17,18)10-3-1-2-8(14)6-10/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUPQHUETHKMBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827903.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2827907.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2827915.png)

![(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2827916.png)

![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2827921.png)

![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)